LogP Reduction vs. Saturated Analog
The target compound exhibits a calculated LogP of 2.24–2.28, which is 0.18–0.22 log units lower than that of its direct saturated comparator, 2-[(cyclohexylmethyl)amino]cyclohexan-1-ol (LogP = 2.46) . This difference arises from the replacement of a cyclohexane ring with a cyclohexene ring in the N-alkyl substituent, which slightly reduces overall hydrophobicity. In mechanistic terms, a ΔLogP of approximately 0.2 translates to a roughly 1.6‑fold difference in octanol–water partition coefficient.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.24–2.28 (Leyan, Fluorochem) |
| Comparator Or Baseline | 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol (CAS 914223-54-4): LogP = 2.46 (Leyan) |
| Quantified Difference | ΔLogP ≈ –0.18 to –0.22 (target less lipophilic) |
| Conditions | In silico prediction (unspecified algorithm); vendor-reported values from Leyan and Fluorochem product pages |
Why This Matters
For fragment-based drug discovery or library design, this log-unit difference can modulate aqueous solubility and passive membrane permeability, making the target compound a preferable choice when lower lipophilicity is desired.
